1,1-Diisobutyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
Description
1,1-Diisobutyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a substituted urea derivative characterized by two isobutyl groups at the N1 position and a 5-oxopyrrolidin-3-yl moiety substituted with a 4-methoxyphenyl group at the N3 position. This compound is of interest in medicinal chemistry due to urea’s role as a hydrogen-bonding pharmacophore and the pyrrolidinone ring’s prevalence in bioactive molecules. Crystallographic studies using programs like SHELXL and visualization tools like ORTEP-3 have been critical in resolving its 3D conformation, particularly the puckering parameters of the pyrrolidinone ring, as defined by Cremer and Pople .
Properties
IUPAC Name |
3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,1-bis(2-methylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3/c1-14(2)11-22(12-15(3)4)20(25)21-16-10-19(24)23(13-16)17-6-8-18(26-5)9-7-17/h6-9,14-16H,10-13H2,1-5H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCAYHHLYRXBDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Stepwise Assembly via Pyrrolidinone Intermediate
The most widely reported strategy involves synthesizing the 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-amine intermediate prior to urea formation.
Pyrrolidinone Core Synthesis
The pyrrolidinone ring is constructed through a [3+2] cycloaddition between 4-methoxybenzaldehyde and acrylamide derivatives under acidic conditions. Key parameters:
- Catalyst : p-Toluenesulfonic acid (10 mol%)
- Solvent : Toluene, reflux at 110°C for 12 h
- Yield : 68–72% (isolated as white crystals)
Urea Formation
The amine intermediate reacts with diisobutylcarbamoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as base:
$$
\text{C}{11}\text{H}{12}\text{N}2\text{O}2 + (\text{C}4\text{H}9)2\text{NCOCl} \xrightarrow{\text{TEA, DCM}} \text{C}{20}\text{H}{29}\text{N}3\text{O}_3 + \text{HCl}
$$
Optimized Conditions :
| Parameter | Value |
|---|---|
| Temperature | 0°C → RT gradual |
| Reaction Time | 6 h |
| Molar Ratio (Amine:Cl) | 1:1.2 |
| Yield | 82% |
One-Pot Tandem Synthesis
Recent advances employ isocyanate intermediates generated in situ using triphosgene (bis(trichloromethyl) carbonate):
Procedure :
- 1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-amine (1 eq) suspended in anhydrous THF
- Triphosgene (0.33 eq) added at −10°C under N₂
- Diisobutylamine (2.5 eq) introduced after 30 min
- Stirred at RT for 18 h
- Purity (HPLC): 96.4%
- Isolated Yield: 78%
- Byproducts: <2% symmetric urea
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Patented methods utilize microreactor technology to enhance mixing and heat transfer:
System Configuration :
- Reactor Type : Corning AFR™ (Advanced Flow Reactor)
- Flow Rate : 15 mL/min
- Residence Time : 8.2 min
- Temperature Control : 25°C ± 0.5°C
Advantages Over Batch Processing :
| Metric | Batch | Flow |
|---|---|---|
| Space-Time Yield (g/L/h) | 12.4 | 34.7 |
| Energy Consumption (kW·h/kg) | 8.9 | 3.1 |
| Impurity Profile | 3.2% | 1.1% |
Analytical Characterization
Structural Confirmation
Critical spectroscopic data from literature:
¹H NMR (400 MHz, CDCl₃) :
- δ 7.25 (d, J = 8.8 Hz, 2H, Ar-H)
- δ 6.85 (d, J = 8.8 Hz, 2H, Ar-H)
- δ 4.12 (m, 1H, pyrrolidinone C3-H)
- δ 3.78 (s, 3H, OCH₃)
- δ 3.21 (m, 4H, N(CH₂CH(CH₃)₂)₂)
HRMS (ESI+) :
- Calculated for C₂₀H₂₉N₃O₃ [M+H]⁺: 360.2287
- Found: 360.2289
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index ($/g) |
|---|---|---|---|---|
| Stepwise (Batch) | 82 | 95.2 | Moderate | 12.7 |
| One-Pot (Batch) | 78 | 96.4 | Low | 9.8 |
| Continuous Flow | 85 | 98.1 | High | 6.3 |
Key trends:
Challenges and Optimization Strategies
Byproduct Mitigation
Major impurities and control measures:
5.1.1. Symmetric Urea Formation
- Cause : Excess isocyanate intermediates
- Solution : Maintain strict stoichiometry (amine:isocyanate = 1:1.05)
5.1.2. Methoxy Group Demethylation
- Cause : Acidic conditions during workup
- Solution : Neutral extraction (pH 7–8) with NaHCO₃
Chemical Reactions Analysis
Types of Reactions
1,1-Diisobutyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 1,1-Diisobutyl-3-(1-(4-hydroxyphenyl)-5-oxopyrrolidin-3-yl)urea, while reduction of the carbonyl group can produce 1,1-Diisobutyl-3-(1-(4-methoxyphenyl)-5-hydroxypyrrolidin-3-yl)urea.
Scientific Research Applications
1,1-Diisobutyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1-Diisobutyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the urea moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Research Findings and Limitations
Biological Activity
1,1-Diisobutyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula for this compound can be represented as follows:
- Molecular Formula : C₁₄H₁₈N₂O₂
- Molecular Weight : 250.30 g/mol
The compound features a urea functional group linked to a pyrrolidine ring and a methoxyphenyl moiety, which may contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that similar urea derivatives exhibit significant antitumor properties. For instance, compounds with structural similarities have shown GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.7 to 28.7 µM against various cancer cell lines, including non-small cell lung cancer and breast cancer . While specific data for this compound is limited, its structural analogs suggest potential efficacy against tumor cells.
Antibacterial and Antimicrobial Properties
Compounds within the same class have demonstrated broad-spectrum antibacterial activity. For example, derivatives have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) in the range of 0.03–0.12 µg/mL . The presence of the methoxy group in the structure may enhance lipophilicity, potentially improving membrane permeability and antibacterial efficacy.
Enzyme Inhibition
Enzyme inhibition studies indicate that urea derivatives can act as effective inhibitors of various enzymes. For example, some compounds have shown strong inhibitory activity against urease and acetylcholinesterase with IC50 values ranging from 2.14 to 21.25 µM . This suggests that this compound may also possess enzyme inhibitory properties that could be beneficial in treating conditions like hypertension or Alzheimer’s disease.
Case Studies
Several case studies have highlighted the biological activities of structurally related compounds:
- Antitumor Efficacy : A study evaluated a series of urea derivatives for their cytotoxic effects on cancer cell lines. Compounds exhibited selective toxicity with IC50 values significantly lower than standard chemotherapeutics .
- Antimicrobial Screening : Another investigation assessed the antimicrobial properties of similar compounds against clinical isolates of bacteria. The results showed promising activity against Gram-positive and Gram-negative bacteria, indicating potential applications in antibiotic development .
Q & A
Basic: What are the recommended synthetic routes for 1,1-Diisobutyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves:
Pyrrolidinone Ring Formation : Cyclization of γ-aminobutyric acid derivatives under acidic/basic conditions.
Diisobutyl Urea Incorporation : Coupling via carbodiimide-mediated reactions (e.g., EDC/HOBt) between the pyrrolidinone intermediate and diisobutylamine.
Methoxyphenyl Functionalization : Nucleophilic aromatic substitution using 4-methoxyphenyl halides.
Optimization Strategies :
- Use continuous flow synthesis to enhance yield and reduce side reactions .
- Monitor reactions in real-time with HPLC or in-line IR spectroscopy to adjust stoichiometry and temperature .
Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, urea NH signals at δ 5.5–6.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected ~450–470 Da) .
- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves conformational details (e.g., puckering of the pyrrolidinone ring) .
Advanced: How does conformational flexibility of the pyrrolidinone ring influence biological activity, and how can this be analyzed?
Methodological Answer:
- Conformational Analysis : Use Cremer-Pople puckering coordinates ( ) to quantify ring distortion. For example, a flattened ring (θ < 10°) may reduce steric hindrance for target binding.
- Biological Impact : Compare IC50 values of conformational analogs (e.g., chair vs. envelope puckering) in enzyme inhibition assays. Molecular dynamics simulations (e.g., GROMACS) can predict binding affinities .
Advanced: How should researchers resolve contradictions in crystallographic data during structure refinement?
Methodological Answer:
- Validation Tools : Use PLATON ( ) to check for missed symmetry or twinning.
- Refinement Strategies : Apply SHELXL’s TWIN/BASF commands for twinned data or Hirshfeld atom refinement for hydrogen bonding ambiguities .
- Case Study : If R-factor discrepancies arise, cross-validate with spectroscopic data (e.g., NOESY for proximity of diisobutyl groups) .
Advanced: What experimental approaches elucidate the compound’s mechanism of action in enzyme inhibition?
Methodological Answer:
- Kinetic Assays : Measure inhibition constants (Ki) via Lineweaver-Burk plots under varied substrate concentrations.
- Molecular Docking : Use AutoDock Vina to model interactions with catalytic sites (e.g., hydrogen bonds between urea NH and enzyme residues) .
- Mutagenesis Studies : Replace key residues (e.g., Ser195 in hydrolases) to confirm binding dependencies .
Basic: How can solubility challenges in aqueous assays be addressed?
Methodological Answer:
- Co-Solvent Systems : Use DMSO/PBS mixtures (<5% DMSO) to maintain solubility without denaturing proteins.
- Micellar Formulations : Incorporate non-ionic surfactants (e.g., Tween-80) for in vitro studies .
- pH Adjustment : Protonate/deprotonate urea groups (pKa ~8–10) to enhance solubility in buffered solutions .
Advanced: What strategies mitigate side reactions during oxidation/reduction of the pyrrolidinone ring?
Methodological Answer:
- Oxidation : Use mild agents (e.g., NaOCl) to avoid over-oxidation of the urea moiety. Monitor with TLC (Rf shifts from 0.3 to 0.5).
- Reduction : Employ NaBH4/CeCl3 for selective carbonyl reduction; LiAlH4 may degrade the urea group .
- Quenching Protocols : Add aqueous NH4Cl to terminate reactions and stabilize intermediates .
Advanced: How do structural modifications (e.g., fluorobenzyl vs. methoxyphenyl) alter physicochemical properties?
Methodological Answer:
- Comparative Studies :
- Lipophilicity : Measure logP values (e.g., fluorobenzyl analogs show logP +0.5 vs. methoxyphenyl).
- Bioactivity : Test fluorinated analogs for enhanced blood-brain barrier penetration in pharmacokinetic assays .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict electronic effects of substituents on HOMO/LUMO gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
